2,3-Dichloro-7-methoxyquinoline
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Overview
Description
2,3-Dichloro-7-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-7-methoxyquinoline can be synthesized through several methods. One common method involves the reaction of 2,3-dichloroaniline with methoxyacetaldehyde in the presence of a catalyst such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the Vilsmeier-Haack reaction, where 2,3-dichloroaniline is reacted with dimethylformamide and phosphorus oxychloride to form the quinoline ring. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of dihydroquinoline derivatives.
Scientific Research Applications
2,3-Dichloro-7-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-7-methoxyquinoline involves its interaction with various molecular targets. The chlorine and methoxy groups enhance its ability to bind to specific enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial effects.
Comparison with Similar Compounds
2,3-Dichloro-7-methoxyquinoline can be compared with other similar compounds such as:
2-Chloroquinoline: Lacks the methoxy group, leading to different chemical reactivity and biological activity.
7-Methoxyquinoline: Lacks the chlorine atoms, resulting in different substitution patterns and reactivity.
2,3-Dichloroquinoline: Lacks the methoxy group, leading to different oxidation and reduction reactions.
Properties
IUPAC Name |
2,3-dichloro-7-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-3-2-6-4-8(11)10(12)13-9(6)5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJTXMYLCZGQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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